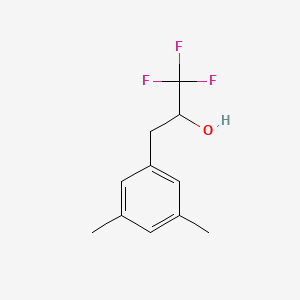
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropane
- 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one
- 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine
Uniqueness
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides a site for further chemical modifications.
Biological Activity
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 943904-10-7) is an organic compound notable for its trifluoromethyl group and its potential biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and possible therapeutic applications.
- Molecular Formula : C11H13F3O
- Molecular Weight : 218.22 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC(=C(C=C1C)C)C(C(C(F)(F)F)O)F
Biological Activity
Research into the biological activity of this compound has revealed several potential effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which could facilitate membrane penetration and interaction with microbial targets.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Its structure suggests potential interactions with enzymes involved in inflammation.
The biological effects of this compound are hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways or inflammatory responses.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, contributing to its observed biological activities.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | Potential inhibition of cyclooxygenase |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial activity of various fluorinated compounds, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Study: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound using a murine model of acute inflammation. Treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C11H13F3O |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-7-3-8(2)5-9(4-7)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3 |
InChI Key |
RUWWFAHXOXPBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















